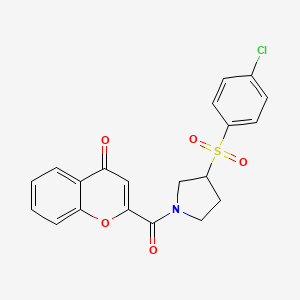

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5S/c21-13-5-7-14(8-6-13)28(25,26)15-9-10-22(12-15)20(24)19-11-17(23)16-3-1-2-4-18(16)27-19/h1-8,11,15H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSFWZFBSPIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

Attachment of the Chlorophenyl Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromone backbone, which is a fused benzopyran structure known for various biological activities. The incorporation of a sulfonamide moiety and a pyrrolidine ring enhances its lipophilicity and may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring followed by the introduction of the sulfonyl and chromone components.

Synthesis Overview

- Formation of Pyrrolidine : The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

- Sulfonylation : Introduction of the sulfonyl group can be achieved via electrophilic substitution reactions.

- Chromone Formation : The final step involves coupling with a chromone derivative to yield the target compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including lung carcinoma and breast cancer. The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

- Case Study : A study demonstrated that related chromone derivatives inhibited topoisomerase enzymes, which play a crucial role in DNA replication and transcription, thereby leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The sulfonamide derivatives have also shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.

Pharmacological Applications

The potential therapeutic applications of 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one extend beyond oncology:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, making them candidates for treating infections .

- Neurological Disorders : There is emerging evidence that chromone derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammation .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues in the Chromenone Family

Compound A : 3-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 3 in )

- Structure: Features a pyrrolidine-1-carbonyl group at the 3-position of the chromenone ring.

- Synthesis : Synthesized in 57% yield via a one-pot reaction using 4-oxo-4H-chromene-3-carboxylic acid .

- Activity: Studied for monoamine oxidase-B (MAO-B) inhibitory activity. The carboxamide backbone is critical for activity, but the absence of the sulfonyl group reduces electron-withdrawing effects compared to the target compound .

Compound B : 2-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 4 in )

- Structure: Pyrrolidine-1-carbonyl group at the 2-position of the chromenone.

- Synthesis : Lower yield (45%) due to steric hindrance at the 2-position .

- Activity : Reduced MAO-B inhibition compared to Compound 3, highlighting the importance of substitution position .

Compound C : 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E in )

- Structure: Chromene core with amino, hydroxy, and cyano substituents.

- Properties : Melting point 223–227°C; IR bands for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) .

- Comparison: Lacks the pyrrolidine-sulfonyl motif but demonstrates how substituents like cyano groups modulate physicochemical properties.

Compound D : 2-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one ()

- Structure : Incorporates a furan-oxadiazole-pyrrolidine group.

- Molecular Formula : C₂₀H₁₅N₃O₅; molecular weight 377.3 .

Functional Group Analysis

Biological Activity

The compound 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a sulfonamide derivative with potential therapeutic applications in various biological contexts. Its structure, characterized by a chromenone moiety linked to a pyrrolidine ring with a sulfonyl group, suggests multiple avenues for biological activity, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 381.8 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Biological Activity Overview

Research indicates that similar sulfonamide derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma and breast cancer cells (e.g., MCF-7) .

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in mediating inflammatory responses .

- Enzyme Inhibition : Studies have shown that derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies reveal potential binding interactions with active sites of target proteins, suggesting that the compound may modulate their activity through competitive inhibition or allosteric regulation .

Anticancer Activity

In vitro studies have evaluated the cytotoxicity of the compound against several cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics.

Anti-inflammatory Activity

Research has shown that derivatives exhibit moderate inhibitory effects on COX enzymes:

- COX-2 Inhibition : Compounds were tested for their ability to inhibit COX-2, showing promising results that suggest potential use in treating inflammatory diseases .

Enzyme Inhibition Studies

The compound's efficacy as an enzyme inhibitor has been assessed:

- AChE Inhibition : Kinetic studies indicated that similar compounds possess significant inhibitory activity against AChE, with IC50 values suggesting effective modulation of enzyme activity .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-chlorophenyl)-N'-sulfamoylurea | Sulfamoyl group | Antibacterial | Contains urea linkage |

| 6-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | Pyridazine ring | Anticancer | Unique heterocyclic structure |

| Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate | Ester linkage | Anti-inflammatory | Ester functionality enhances solubility |

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Hydrogen atoms can be placed via riding models, and anisotropic displacement parameters refine heavy atoms .

- NMR/FTIR : Confirm functional groups (e.g., sulfonyl C=O at ~1700 cm⁻¹ in FTIR) and substituent positions (e.g., ¹H NMR for pyrrolidine protons at δ 3.0–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .

Basic: How is purity assessed, and what are common impurities in the synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column with a methanol/water gradient to detect unreacted intermediates (e.g., residual 4-chlorophenylsulfonyl chloride) .

- TLC : Monitor reaction progress with silica gel plates (ethyl acetate/hexane eluent) to identify byproducts like hydrolyzed sulfonamide .

- Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.3% of theoretical values .

Advanced: How do computational methods like DFT elucidate electronic properties and reactivity?

Q. Methodological Answer :

- DFT at B3LYP/6-311G(d,p) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the chromen-4-one carbonyl group often shows high electrophilicity (LUMO ≈ -1.5 eV) .

- MEP analysis : Visualize electrostatic potential to identify hydrogen-bonding sites (e.g., sulfonyl oxygen as a strong acceptor) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy; deviations >10 nm suggest solvent effects or excited-state interactions .

Advanced: What strategies address challenges in crystallographic refinement for this compound?

Q. Methodological Answer :

- Disordered atoms : Use PART and EADP commands in SHELXL to model split positions for flexible groups (e.g., pyrrolidine ring) .

- Twinned data : Apply TWIN/BASF instructions in SHELXL for non-merohedral twinning, common in sulfonamide derivatives .

- Validation : Check Rint (<0.05) and GooF (0.9–1.1) to ensure refinement quality. Tools like WinGX/PLATON flag geometry outliers .

Advanced: How does substituent variation on the pyrrolidine or chromenone moieties affect bioactivity?

Q. Methodological Answer :

- SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. For example, fluorinated analogs show enhanced binding to viral proteases (e.g., MERS-CoV inhibition IC₅₀ <10 µM) .

- Scaffold hopping : Substitute chromen-4-one with quinolinone to modulate solubility. LogP values >3.5 correlate with improved membrane permeability .

- In silico docking : Use AutoDock Vina to predict binding affinities to targets (e.g., SARS-CoV-2 main protease) .

Advanced: How are contradictions between computational predictions and experimental data resolved?

Q. Methodological Answer :

- Solvent effects : Include implicit solvent models (e.g., PCM in Gaussian) to correct DFT-calculated dipole moments .

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .

- Error analysis : Compare Mulliken charges (DFT) with X-ray charge density maps (e.g., via multipole refinement in WinGX) .

Advanced: What experimental design principles optimize regioselectivity in sulfonylation reactions?

Q. Methodological Answer :

- Steric control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered pyrrolidine nitrogen .

- pH modulation : Conduct reactions under mild alkaline conditions (pH 8–9) to avoid over-sulfonation of the chromenone oxygen .

- Kinetic monitoring : Use in-situ IR to track sulfonyl chloride consumption and halt reactions at ~90% conversion .

Advanced: How can spectroscopic data (e.g., NMR) distinguish between tautomeric forms?

Q. Methodological Answer :

- ¹³C NMR : Observe carbonyl shifts (δ ~180 ppm for chromen-4-one vs. δ ~165 ppm for enol tautomers) .

- Variable-temperature NMR : Detect coalescence of signals at elevated temperatures, indicating tautomer interconversion .

- NOESY : Identify spatial proximity between pyrrolidine protons and chromenone protons to confirm the dominant tautomer .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Hydrolytic stability : The sulfonamide group resists hydrolysis due to resonance stabilization, unlike ester-linked analogs .

- Oxidative stress tests : Expose to H₂O₂ (1 mM) and monitor degradation via LC-MS; sulfone derivatives show <5% decomposition over 24h .

- pH-dependent stability : Use accelerated stability studies (40°C/75% RH) across pH 1–10; degradation peaks at pH <3 due to protonation of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.